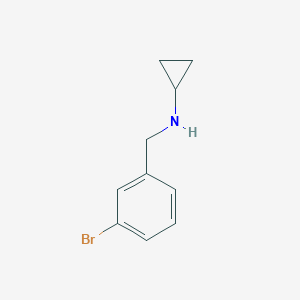

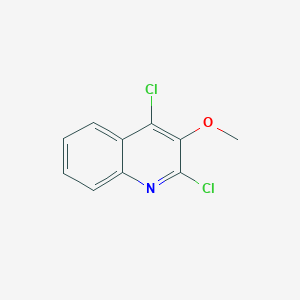

![molecular formula C12H11F3N2O2 B183733 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid CAS No. 876728-42-6](/img/structure/B183733.png)

4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid is a chemical compound with the empirical formula C12H11F3N2O2 and a molecular weight of 272.22 . It is a solid substance .

Molecular Structure Analysis

The SMILES string of this compound is OC(=O)CCCn1c(nc2ccccc12)C(F)(F)F . The InChI is 1S/C12H11F3N2O2/c13-12(14,15)11-16-8-4-1-2-5-9(8)17(11)7-3-6-10(18)19/h1-2,4-5H,3,6-7H2,(H,18,19) .Physical And Chemical Properties Analysis

4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

Green, One-Pot, Solvent-Free Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This research highlights the efficiency of a Brønsted acidic ionic liquid, acting as a green and reusable catalyst for the synthesis of tetrasubstituted imidazoles in a solvent-free condition. This method emphasizes the importance of ionic liquids in promoting sustainable chemical processes by enabling recyclability and avoiding solvent use, thus minimizing environmental impact. The study showcases the potential application of benzimidazole derivatives in creating complex molecular structures under eco-friendly conditions (Davoodnia et al., 2010).

Choleretic Activity of Benzimidazole Derivatives

In this study, various 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids were synthesized to examine the impact of substituents on choleretic activity. The results indicate that these acids possess choleretic activity, sometimes surpassing that of known compounds, highlighting the potential of benzimidazole derivatives in therapeutic applications related to bile production and liver health (Grella et al., 1987).

Microwave-assisted Synthesis Incorporating Trifluoromethyl Moiety

The study demonstrates the use of microwave-assisted synthesis to create trifluoromethyl derivatives of heterocyclic compounds. This process underscores the role of trifluoromethyl groups, like those in 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid, in the development of pharmaceutical and chemical intermediates through efficient and novel synthetic routes (Shaaban, 2008).

Biological Activity and Molecular Structures of Complexes

This research presents the synthesis and characterization of complexes with potential antimicrobial activity, derived from benzimidazole compounds. It highlights the versatility of benzimidazole derivatives in forming biologically active compounds, which could be useful in treating infections caused by bacteria or yeasts (Kopel et al., 2015).

A Novel Synthesis of Benzimidazo[1,2-a][1,4]diazepinones

This study explores a one-pot reaction involving a benzimidazole-derived compound, leading to the synthesis of benzimidazole-fused 1,4-diazepine-5-ones. It demonstrates the chemical flexibility of benzimidazole derivatives in creating complex molecules, potentially expanding their utility in pharmaceutical development (Ghandi et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

4-[2-(trifluoromethyl)benzimidazol-1-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O2/c13-12(14,15)11-16-8-4-1-2-5-9(8)17(11)7-3-6-10(18)19/h1-2,4-5H,3,6-7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUSGKZLJZMIHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424639 |

Source

|

| Record name | 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid | |

CAS RN |

876728-42-6 |

Source

|

| Record name | 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)

![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)

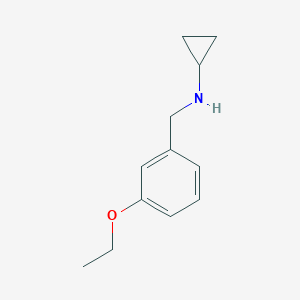

![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)

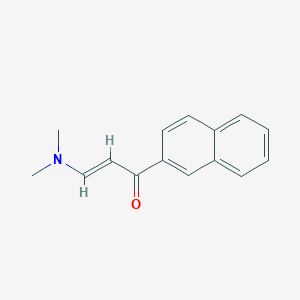

![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)

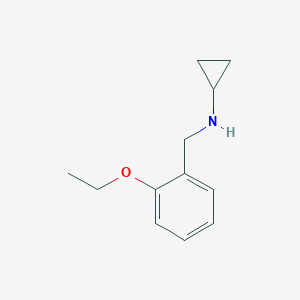

![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)

![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)